

5-bromo-1H-indole-2-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-bromo-1H-indole-2-carbaldehyde

Cat. No.: B1282810

[Get Quote](#)

Technical Guide: 5-bromo-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-bromo-1H-indole-2-carbaldehyde**, a key intermediate in the synthesis of various bioactive molecules. This document includes its molecular formula and weight, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Data Presentation

The quantitative data for **5-bromo-1H-indole-2-carbaldehyde** is summarized in the table below for easy reference and comparison.

Parameter	Value
Molecular Formula	C ₉ H ₆ BrNO
Molecular Weight	224.06 g/mol [1]
CAS Number	53590-50-4
Appearance	Yellowish to tan crystalline powder
Purity	≥ 99% (Assay)
Storage Conditions	Store at 0-8 °C

Experimental Protocols

The synthesis of **5-bromo-1H-indole-2-carbaldehyde** is typically achieved through the Vilsmeier-Haack formylation of 5-bromoindole. This reaction introduces a formyl (-CHO) group at the C-2 position of the indole ring.

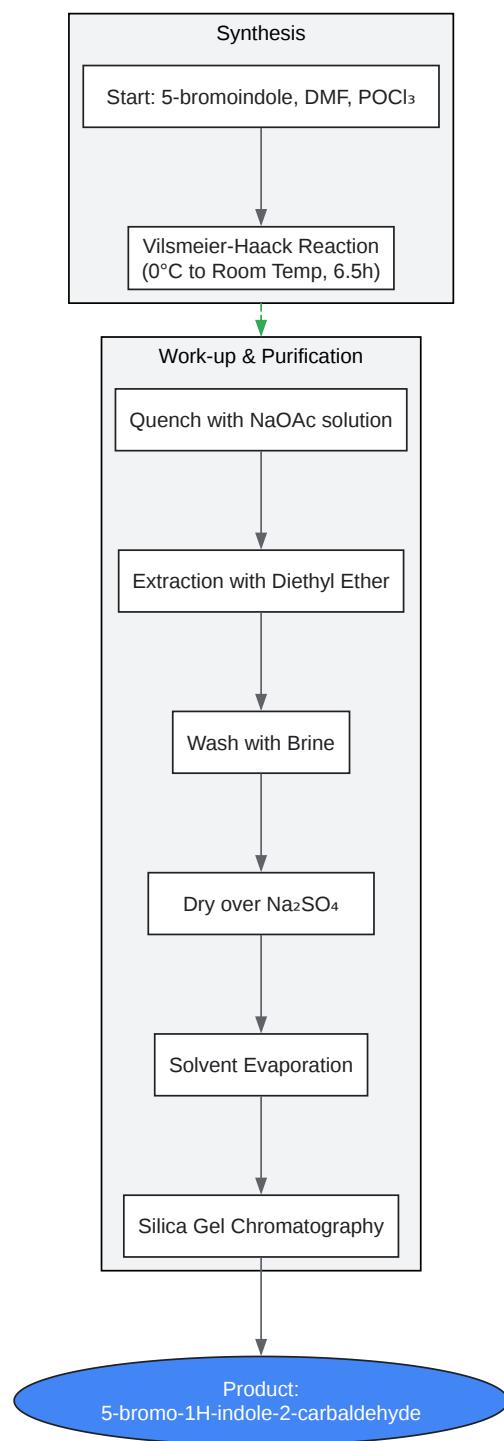
Synthesis of **5-bromo-1H-indole-2-carbaldehyde** via Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for the formylation of electron-rich aromatic compounds.[\[2\]](#)[\[3\]](#)

Materials:

- 5-bromoindole
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Sodium acetate
- Diethyl ether (Et₂O)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

- Deionized water
- Standard laboratory glassware
- Magnetic stirrer
- Ice bath
- Rotary evaporator
- Silica gel for column chromatography


Procedure:

- Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
- Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 5-bromoindole (1.0 equivalent) in a minimal amount of anhydrous DMF, dropwise at 0°C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 6.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture back to 0°C in an ice bath. Carefully add a solution of sodium acetate (5.6 equivalents) in water and stir for 10 minutes. Dilute the mixture with additional water and transfer it to a separatory funnel.
- Extraction: Extract the aqueous mixture with diethyl ether. The organic layers should be combined.
- Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate.

- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product should be purified by silica gel column chromatography to yield **5-bromo-1H-indole-2-carbaldehyde**.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of **5-bromo-1H-indole-2-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-bromo-1H-indole-2-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [5-bromo-1H-indole-2-carbaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1282810#5-bromo-1h-indole-2-carbaldehyde-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1282810#5-bromo-1h-indole-2-carbaldehyde-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

